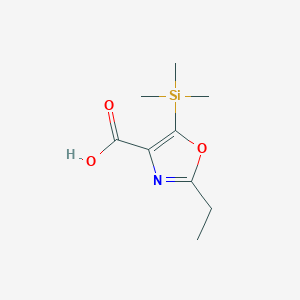
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-amino-1,7-naphthyridine-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate under thermal cyclization conditions. This reaction typically occurs at elevated temperatures, leading to the formation of the naphthyridine core .
Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate are reacted in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is heated to the required temperature, and the product is isolated through crystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of ethyl 8-amino-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: Similar in structure but lacks the amino and ester groups.
1,6-Naphthyridine: Contains the naphthyridine core but with different substitution patterns.
1,5-Naphthyridine: Another isomer with distinct chemical properties.
Uniqueness
Ethyl 8-amino-1,7-naphthyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 8-amino-1,7-naphthyridine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-6-14-10(12)9-7(8)4-3-5-13-9/h3-6H,2H2,1H3,(H2,12,14) |
Clave InChI |
IOUINQRMPWEPFB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C2=C1C=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)








![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)



